molecular formula C17H25NO5 B12273600 L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6

L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6

Cat. No.: B12273600
M. Wt: 323.4 g/mol
InChI Key: SJIKVTQQVPLJEA-UHFFFAOYSA-N
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Description

L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 is a derivative of the amino acid L-tyrosine. This compound is known for its unique chemical structure, which includes a tert-butoxycarbonyl (Boc) protecting group. It is often used in organic synthesis and pharmaceutical research due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 typically involves the protection of the amino group of L-tyrosine using a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the Boc protecting group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Trifluoroacetic acid (TFA) is often used to remove the Boc group.

    Substitution: Various nucleophiles can be used to substitute the Boc group under mild conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: L-tyrosine and its derivatives.

    Substitution: Various substituted tyrosine derivatives.

Scientific Research Applications

L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Studied for its role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceuticals.

    Industry: Used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 involves its interaction with various molecular targets and pathways. The Boc group provides stability and protects the amino group from unwanted reactions. This allows the compound to participate in specific reactions and pathways, leading to the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-L-tyrosine: Similar structure but without the dimethyl ethoxy group.

    N-Boc-2,6-dimethyl-L-tyrosine: Similar structure with additional methyl groups on the aromatic ring.

    N-Boc-L-phenylalanine: Similar structure but with a phenyl group instead of a tyrosine group.

Uniqueness

L-Tyrosine, N-[(1,1-dimethyl ethoxy) carbonyl]-2,6 is unique due to the presence of the dimethyl ethoxy group, which provides additional stability and reactivity. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

methyl 3-(4-hydroxy-2,6-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-10-7-12(19)8-11(2)13(10)9-14(15(20)22-6)18-16(21)23-17(3,4)5/h7-8,14,19H,9H2,1-6H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIKVTQQVPLJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)OC)NC(=O)OC(C)(C)C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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